molecular formula C20H23ClN2O B11329385 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11329385
M. Wt: 342.9 g/mol
InChI Key: QMLBBSUHCDRFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a benzamide core linked to a piperidine ring and a chlorophenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with piperidine to form 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanol.

    Amidation Reaction: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its effects on neurotransmitter systems, particularly in the context of neurological disorders.

    Biological Research: It serves as a tool compound in studies exploring receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: Used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including alterations in neurotransmitter release, receptor activation, or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide
  • N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its specific structural features, such as the piperidine ring and chlorophenyl group, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity profiles, and biological activities, making it a valuable compound for targeted research and therapeutic development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics

Properties

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C20H23ClN2O/c21-18-12-6-5-11-17(18)19(23-13-7-2-8-14-23)15-22-20(24)16-9-3-1-4-10-16/h1,3-6,9-12,19H,2,7-8,13-15H2,(H,22,24)

InChI Key

QMLBBSUHCDRFOL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.